

Measuring Interleukin-25 Levels in Serum: Application Notes and Protocols

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Compound of Interest

Compound Name: LT25

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Introduction

Interleukin-25 (IL-25), also known as IL-17E, is a cytokine belonging to the IL-17 family. It plays a crucial role in orchestrating type 2 immune responses, which are implicated in a variety of physiological and pathological processes, including allergic inflammation, parasitic worm infections, and tissue repair. Dysregulated IL-25 expression has been associated with inflammatory diseases such as atopic dermatitis, asthma, and certain types of cancer. Accurate and reliable measurement of IL-25 levels in serum is therefore critical for both basic research and the development of novel therapeutics targeting IL-25-mediated pathways.

These application notes provide a comprehensive overview and detailed protocols for the quantification of IL-25 in human serum, primarily focusing on the most widely used method: the Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of Measurement

The most common and reliable method for quantifying Interleukin-25 in serum is the sandwich ELISA. This immunoassay utilizes a pair of antibodies specific to IL-25. One antibody is pre-coated onto the wells of a microplate and acts as the capture antibody. The other antibody is conjugated to an enzyme, typically horseradish peroxidase (HRP), and serves as the detection antibody.

The assay proceeds as follows:

- Serum samples or standards containing IL-25 are added to the antibody-coated wells. IL-25 binds to the capture antibody.
- After an incubation period, the wells are washed to remove unbound components.
- The enzyme-conjugated detection antibody is added, which then binds to a different epitope on the captured IL-25, forming a "sandwich".
- Another wash step removes any unbound detection antibody.
- A substrate solution is added, which is converted by the enzyme into a colored product.
- The reaction is stopped, and the intensity of the color is measured using a microplate reader. The color intensity is directly proportional to the concentration of IL-25 in the sample.

Data Presentation: Serum IL-25 Concentrations

The following table summarizes representative concentrations of IL-25 in human serum from healthy individuals and patients with various conditions. These values are intended for reference and may vary depending on the specific patient population, disease severity, and the assay used.

Condition	IL-25 Concentration (pg/mL)	Reference
Healthy Controls	29 ± 8	[1]
74 ± 23	[2]	
61.94 (median)	[3]	
Atopic Dermatitis	145 ± 98 (significantly higher than controls)	[2]
Eczema	586.78 ± 145.69 (significantly higher than controls)	[4]
Severe Asthma	26 ± 6 (not significantly different from controls)	[1]
Chronic Spontaneous Urticaria	125.9 (median, not significantly different from controls)	[3]
Oral Squamous Cell Carcinoma	Higher than healthy subjects	[5]
Malignant Breast Cancer	Lower than healthy and benign donors	[5]
Multiple Myeloma	Increased compared to healthy subjects	[5]

Experimental Protocols

Serum Sample Collection and Handling

Proper sample collection and handling are critical for obtaining accurate and reproducible results.

Materials:

- Serum separator tubes (SSTs)
- Centrifuge

- Pipettes and sterile, nuclease-free microcentrifuge tubes
- -80°C freezer

Procedure:

- Collect whole blood into a serum separator tube.
- Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.
- Centrifuge the clotted blood at 1,000 x g for 20 minutes.
- Carefully aspirate the serum (the clear, yellowish supernatant) without disturbing the cell layer.
- Aliquot the serum into microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the serum aliquots at -80°C until use. For immediate analysis, serum can be stored at -20°C for a shorter period.

IL-25 Sandwich ELISA Protocol

This protocol provides a general procedure for a typical commercially available IL-25 sandwich ELISA kit. Always refer to the manufacturer's instructions for the specific kit being used.

Materials:

- IL-25 ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, substrate, and stop solution)
- Microplate reader capable of measuring absorbance at 450 nm
- Plate washer (optional) or wash bottles
- Pipettes and pipette tips
- Distilled or deionized water
- Absorbent paper

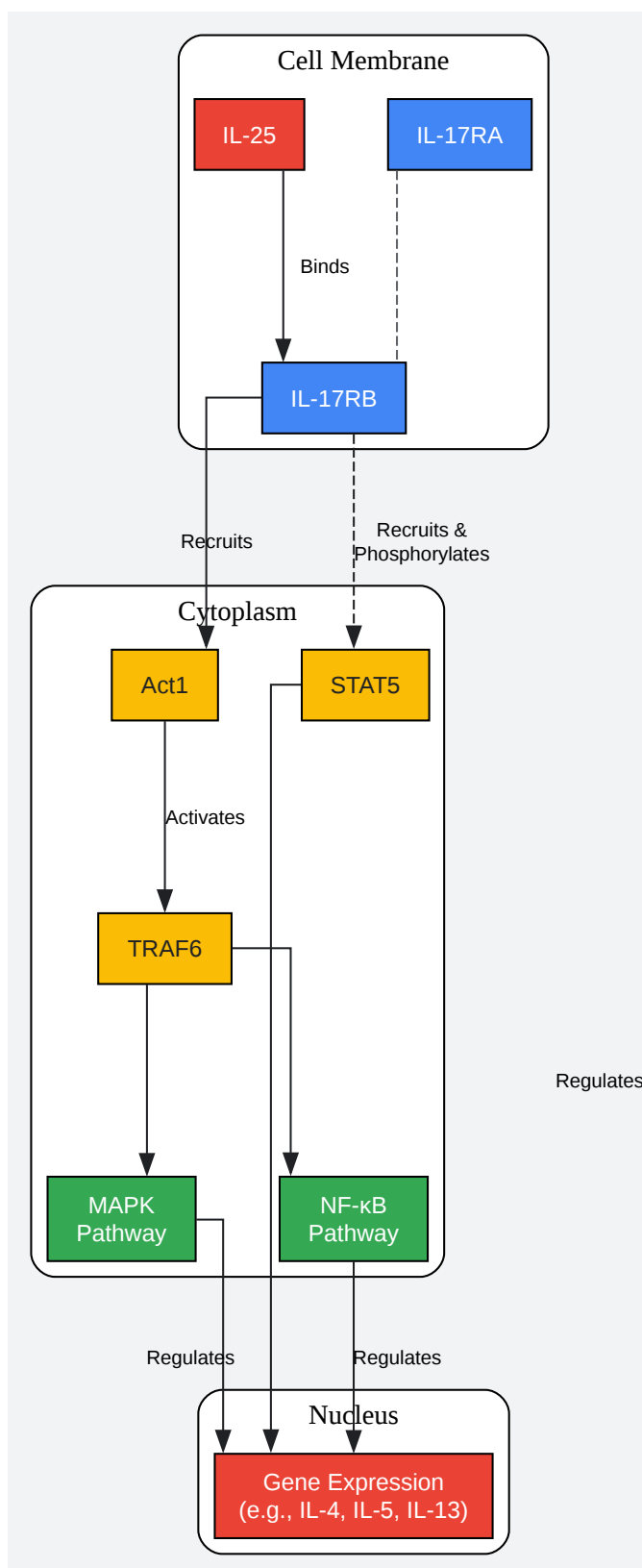
Procedure:

- **Reagent Preparation:** Prepare all reagents, including standards and wash buffer, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
- **Standard Curve Preparation:** Create a serial dilution of the IL-25 standard to generate a standard curve. The concentration range of the standards will vary depending on the kit.
- **Sample Addition:** Add 100 μ L of each standard and serum sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
- **Incubation:** Cover the plate and incubate for the time and temperature specified in the kit's protocol (e.g., 2 hours at room temperature or overnight at 4°C). This allows the IL-25 in the samples and standards to bind to the capture antibody.
- **Washing:** Aspirate the liquid from each well and wash the plate multiple times (typically 3-5 times) with the prepared wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
- **Detection Antibody Addition:** Add 100 μ L of the diluted detection antibody to each well.
- **Incubation:** Cover the plate and incubate for the time and temperature specified in the kit's protocol (e.g., 1-2 hours at room temperature).
- **Washing:** Repeat the washing step as described in step 5.
- **Enzyme Conjugate Addition (if applicable):** Some kits may have a separate streptavidin-HRP or other enzyme conjugate step. If so, add the conjugate and incubate as directed. Follow with another wash step.
- **Substrate Addition:** Add 100 μ L of the substrate solution to each well.
- **Incubation:** Incubate the plate in the dark for the time specified in the kit's protocol (e.g., 15-30 minutes at room temperature). A blue color will develop in the wells containing IL-25.

- Stop Reaction: Add 50-100 μ L of the stop solution to each well. The color will change from blue to yellow.
- Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the average zero standard optical density (OD) from all other OD readings.
 - Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
 - Use the standard curve to determine the concentration of IL-25 in the serum samples. Multiply the concentration by the dilution factor if samples were diluted.

Mandatory Visualizations

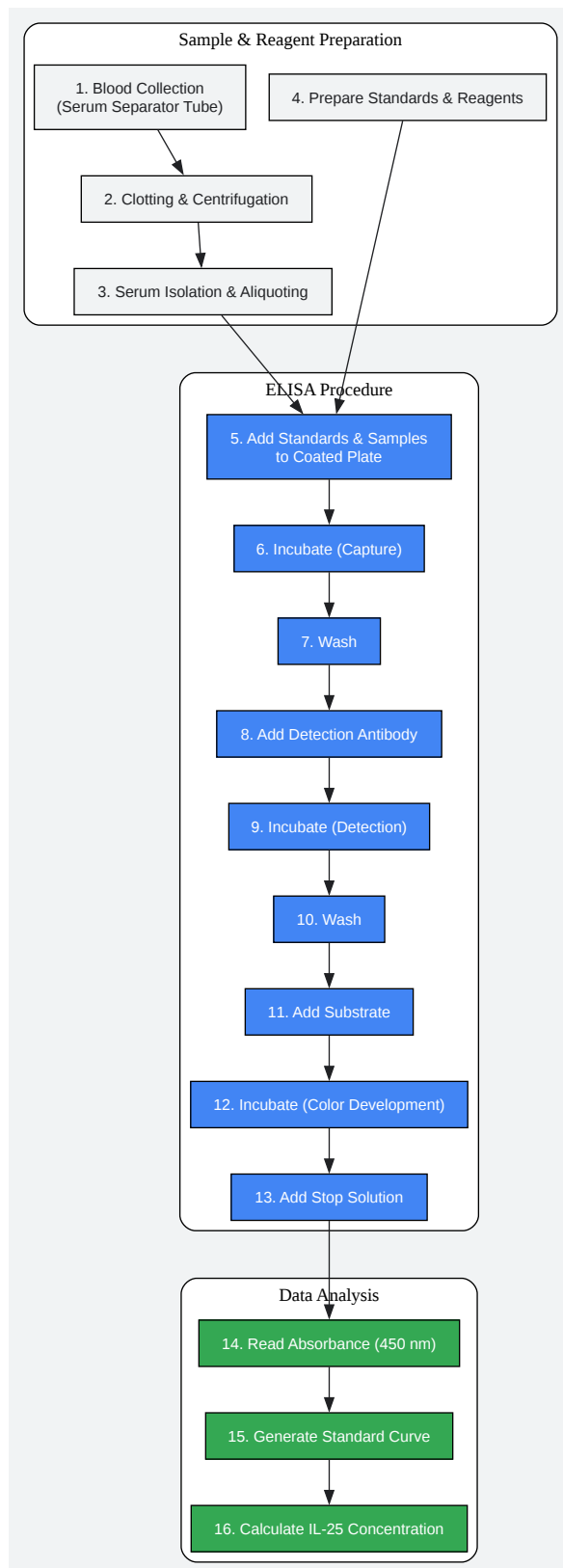
IL-25 Signaling Pathway



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Caption: IL-25 signaling pathway.

Experimental Workflow for Serum IL-25 Measurement



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Caption: Experimental workflow for serum IL-25 ELISA.

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